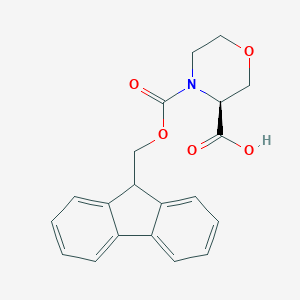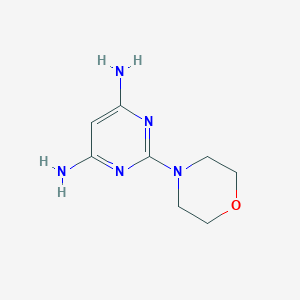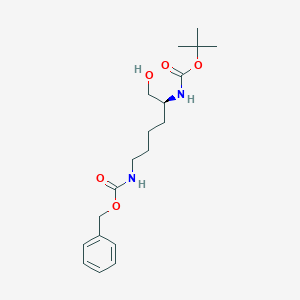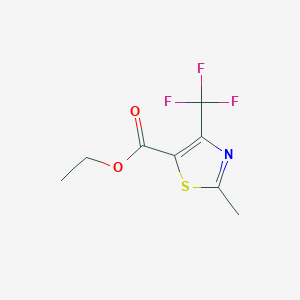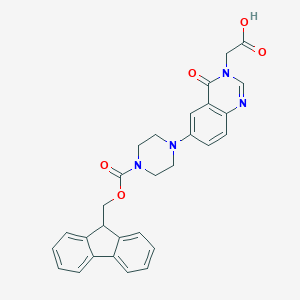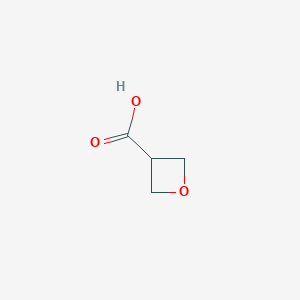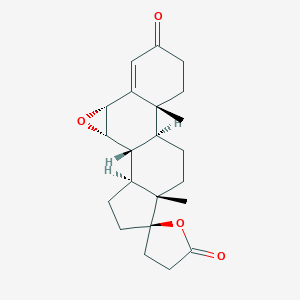
6,7-Epoxycanrenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Epoxycanrenone, also known as spironolactone, is a synthetic steroid that has been widely used in the medical field for its diuretic and antiandrogenic properties. It is a derivative of the natural hormone aldosterone and is primarily used to treat conditions such as hypertension, edema, and congestive heart failure. However, recent scientific research has revealed that 6,7-Epoxycanrenone has several other potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 6,7-Epoxycanrenone is complex and involves several different pathways. One of the main mechanisms of action of 6,7-Epoxycanrenone is its ability to inhibit the activity of the androgen receptor. This results in a decrease in the production of androgens, which are known to promote the growth and proliferation of certain types of cancer cells. 6,7-Epoxycanrenone also has an inhibitory effect on the production of aldosterone, which is a hormone that regulates salt and water balance in the body.
Efectos Bioquímicos Y Fisiológicos
6,7-Epoxycanrenone has several biochemical and physiological effects on the body. It has been shown to increase the excretion of sodium and water from the body, which makes it an effective diuretic. It also has an antiandrogenic effect, which makes it useful in the treatment of conditions such as hirsutism and acne. In addition, 6,7-Epoxycanrenone has been shown to have anti-inflammatory properties, which makes it useful in the treatment of conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6,7-Epoxycanrenone in lab experiments is that it is a well-established compound with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one of the limitations of using 6,7-Epoxycanrenone in lab experiments is that it has several off-target effects, which can make it difficult to isolate the specific effects of the compound.
Direcciones Futuras
There are several future directions for research on 6,7-Epoxycanrenone. One area of research is the development of new derivatives of 6,7-Epoxycanrenone that have improved efficacy and fewer off-target effects. Another area of research is the development of new methods for the synthesis of 6,7-Epoxycanrenone that are more efficient and cost-effective. Finally, there is a need for further research on the mechanisms of action of 6,7-Epoxycanrenone, particularly in the context of its anti-cancer properties.
Métodos De Síntesis
The synthesis of 6,7-Epoxycanrenone is a complex process that involves several steps. The starting material for the synthesis is pregnenolone, which is then converted into progesterone through a series of chemical reactions. Progesterone is then converted into 17α-hydroxyprogesterone, which is further converted into 6,7-Epoxycanrenonene through a series of chemical reactions involving epoxidation, hydrolysis, and reduction.
Aplicaciones Científicas De Investigación
6,7-Epoxycanrenone has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications of 6,7-Epoxycanrenone is in the treatment of certain types of cancer. Studies have shown that 6,7-Epoxycanrenone has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been particularly effective in the treatment of breast cancer, prostate cancer, and ovarian cancer.
Propiedades
Número CAS |
114577-01-4 |
|---|---|
Nombre del producto |
6,7-Epoxycanrenone |
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(1R,2S,4R,10R,11S,14S,15R,18S)-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C22H28O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11,13-14,17-19H,3-10H2,1-2H3/t13-,14-,17+,18+,19-,20+,21-,22+/m0/s1 |
Clave InChI |
FSIPNQUJIAOSNJ-VRQGMAQHSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1[C@@H]3[C@@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C |
SMILES |
CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C |
SMILES canónico |
CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C |
Sinónimos |
6,7-epoxy-3-oxo-4-pregnene-21,17-carbolactone 6,7-epoxy-3-oxopregn-4-ene-21,17-carbolactone 6,7-epoxycanrenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



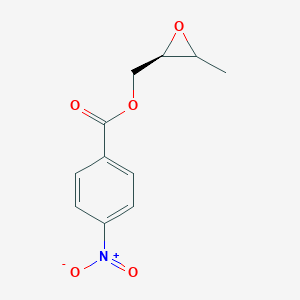
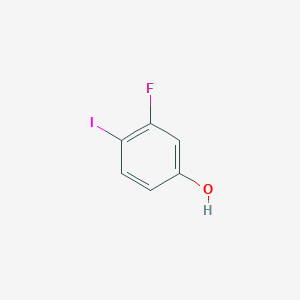

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
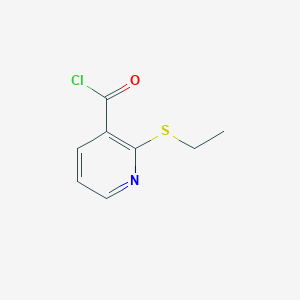
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
